molecular formula C31H24ClN5O2S2 B2789698 3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 690961-03-6

3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2789698
CAS No.: 690961-03-6
M. Wt: 598.14
InChI Key: WQKIBNDAARFPIZ-UHFFFAOYSA-N
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Description

3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C31H24ClN5O2S2 and its molecular weight is 598.14. The purity is usually 95%.
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Biological Activity

The compound 3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C29H20ClN5O2SC_{29}H_{20}ClN_5O_2S, with a molecular weight of approximately 467.98 g/mol. The presence of various functional groups, such as an amino group, a carboxamide group, and a thiadiazole moiety, contributes to its reactivity and biological activity. The chlorophenyl and methoxyphenyl groups enhance lipophilicity, potentially improving pharmacokinetic profiles.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation or viral replication. For instance, studies have shown that derivatives containing thiadiazole scaffolds exhibit anticancer properties by modulating enzyme activity related to tumor growth .
  • Receptor Binding : It can bind to various receptors, altering their activity and leading to therapeutic effects. This property is particularly relevant in the context of cancer treatment where receptor modulation can influence tumor behavior.

Anticancer Activity

Research indicates that the compound exhibits potent anticancer activity against several cancer cell lines. For example:

  • MCF-7 and HepG2 Cells : The compound demonstrated significant antiproliferative effects with IC50 values indicating effective inhibition of cell growth . The structural modifications within the thiadiazole ring have been linked to enhanced anticancer potency.
  • Mechanistic Insights : Studies suggest that the incorporation of specific substituents can significantly enhance activity. For instance, substituting certain groups has been shown to increase cytotoxicity against MCF-7 cells .

Other Biological Activities

Beyond anticancer effects, compounds with similar structures have exhibited various biological activities:

  • Antimicrobial Properties : Thiadiazole derivatives are known for their antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Thiadiazole Derivatives : A study reported that modifications in the thiadiazole ring can lead to compounds with enhanced anticancer activity. For instance, certain derivatives showed an IC50 as low as 2.32 µg/mL against specific cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research has highlighted how changes in substituents affect biological outcomes. For example, shifting an ethoxy group from para to ortho positions resulted in a fourfold increase in anticancer activity .

Summary Table of Biological Activities

Activity TypeCell LineIC50 (µg/mL)Reference
AnticancerMCF-72.32
AnticancerHepG25.36
AntimicrobialVarious BacteriaN/A
Anti-inflammatoryN/AN/A

Properties

IUPAC Name

3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24ClN5O2S2/c1-16-4-5-20(14-17(16)2)24-15-23(18-8-12-22(39-3)13-9-18)25-26(33)27(40-30(25)34-24)28(38)35-31-36-29(41-37-31)19-6-10-21(32)11-7-19/h4-15H,33H2,1-3H3,(H,35,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKIBNDAARFPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=NSC(=N5)C6=CC=C(C=C6)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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